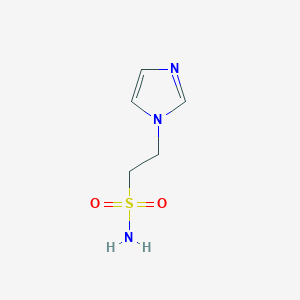

2-(1H-Imidazol-1-yl)ethane-1-sulfonamide

Description

Structure

3D Structure

Properties

CAS No. |

1594521-13-7 |

|---|---|

Molecular Formula |

C5H9N3O2S |

Molecular Weight |

175.21 g/mol |

IUPAC Name |

2-imidazol-1-ylethanesulfonamide |

InChI |

InChI=1S/C5H9N3O2S/c6-11(9,10)4-3-8-2-1-7-5-8/h1-2,5H,3-4H2,(H2,6,9,10) |

InChI Key |

GRUNOPBLCWYODU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C=N1)CCS(=O)(=O)N |

Origin of Product |

United States |

Advanced Structural Elucidation and Spectroscopic Characterization of 2 1h Imidazol 1 Yl Ethane 1 Sulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule. It provides detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum for 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide would be expected to show distinct signals corresponding to the protons on the imidazole (B134444) ring and the ethane (B1197151) chain, as well as the sulfonamide group. The imidazole ring protons typically appear in the aromatic region of the spectrum. The protons of the ethyl bridge would present as two triplets, showing their connectivity. The sulfonamide (SO₂NH₂) protons would likely appear as a broad singlet. However, specific, experimentally determined chemical shifts, coupling constants, and multiplicities for this compound are not available in the reviewed literature.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| Imidazole H-2 | ~7.5 | Singlet |

| Imidazole H-4/H-5 | ~7.0 | Doublet |

| Imidazole H-5/H-4 | ~6.9 | Doublet |

| N-CH₂ | ~4.2 | Triplet |

| S-CH₂ | ~3.4 | Triplet |

| NH₂ | Variable, broad | Singlet |

Note: This table is predictive and not based on published experimental data.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, five distinct carbon signals would be anticipated: three for the imidazole ring and two for the ethane chain. The chemical shifts would confirm the presence of these different carbon environments. As with the proton NMR data, no experimentally verified ¹³C NMR data has been published for this specific compound.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Imidazole C-2 | ~137 |

| Imidazole C-4 | ~128 |

| Imidazole C-5 | ~120 |

| N-CH₂ | ~50 |

| S-CH₂ | ~45 |

Note: This table is predictive and not based on published experimental data.

Two-Dimensional NMR Techniques for Structural Connectivity

To definitively assign the proton and carbon signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. These experiments would map the correlations between adjacent protons (COSY) and between protons and their directly attached carbons (HSQC) or carbons further away (HMBC). There is no evidence in the literature of such studies having been performed on this compound.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry is used to determine the molecular weight of a compound and can help confirm its molecular formula. For this compound (C₅H₉N₃O₂S), the expected monoisotopic mass is approximately 175.04 Da. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous confirmation of the elemental composition.

Public databases contain predicted mass spectrometry data for adducts of this molecule. For instance, the protonated molecule ([M+H]⁺) is predicted to have a mass-to-charge ratio (m/z) of 176.04883. uni.lu However, experimental spectra from laboratory analysis are not present in the surveyed scientific reports.

Table 3: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 176.04883 |

| [M+Na]⁺ | 198.03077 |

| [M+K]⁺ | 214.00471 |

Source: PubChem. uni.lu These values are calculated predictions, not experimental results.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. The spectrum for this compound would be expected to show characteristic absorption bands for the N-H and S=O bonds of the sulfonamide group, C-N and C=N bonds of the imidazole ring, and C-H bonds of the ethyl chain. Specifically, strong bands for the symmetric and asymmetric stretching of the S=O group are typically observed around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The N-H stretching of the sulfonamide would appear in the region of 3300-3200 cm⁻¹. A detailed, experimentally recorded, and assigned IR or Raman spectrum for this compound has not been located in the scientific literature.

Table 4: Expected IR and Raman Vibrational Modes for Key Functional Groups

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (Sulfonamide) | 3300-3200 |

| C-H Stretch (Imidazole) | 3150-3100 |

| C-H Stretch (Aliphatic) | 3000-2850 |

| C=N Stretch (Imidazole) | 1550-1480 |

| S=O Asymmetric Stretch | 1350-1300 |

| S=O Symmetric Stretch | 1160-1120 |

Note: This table represents typical frequency ranges and is not based on published experimental data for this specific compound.

Chiroptical Spectroscopy (if applicable for chiral derivatives)

The parent molecule, this compound, is achiral and therefore does not exhibit chiroptical properties. However, the synthesis of chiral derivatives, for instance, by substitution on the ethyl bridge or the imidazole ring with a chiral moiety, would introduce chirality. Such chiral derivatives would be expected to show distinct signals in circular dichroism (CD) spectroscopy and could be studied for their circularly polarized luminescence (CPL), as has been observed in other chiral imidazole derivatives. rsc.org

Crystallographic Analysis

Supramolecular Features and Intermolecular Interactions

In the solid state, it is anticipated that the molecules would be linked by a network of hydrogen bonds. The N-H protons of the sulfonamide group and the imidazole (B134444) ring can act as hydrogen bond donors, while the oxygen atoms of the sulfonyl group and the sp2-hybridized nitrogen atom of the imidazole ring can act as hydrogen bond acceptors. These interactions would play a crucial role in the packing of the molecules in the crystal lattice.

In Silico ADMET Profiling for Predicted Pharmacokinetic Properties

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is a computational method used to predict the pharmacokinetic properties of a compound. These predictions are based on its chemical structure and are compared against established models derived from experimental data of a vast number of compounds. For a molecule like this compound, a hypothetical ADMET profile can be constructed based on the known properties of its constituent functional groups: the imidazole ring and the ethanesulfonamide (B75362) chain.

Table 1: Predicted ADMET Properties of this compound (Hypothetical)

| Property | Predicted Outcome | Rationale |

| Absorption | ||

| Water Solubility | Moderate to High | The sulfonamide and imidazole groups are polar and capable of hydrogen bonding. |

| Intestinal Absorption | Moderate | Good water solubility may facilitate absorption, but other factors like size and lipophilicity play a role. |

| Blood-Brain Barrier (BBB) Permeability | Low | The polarity of the molecule would likely hinder its ability to cross the lipophilic BBB. |

| Distribution | ||

| Plasma Protein Binding | Moderate | Sulfonamides are known to bind to plasma proteins like albumin. |

| Metabolism | ||

| Cytochrome P450 (CYP) Inhibition | Possible | Imidazole-containing compounds are known to interact with and sometimes inhibit CYP enzymes. |

| Metabolic Stability | Moderate | The molecule may be susceptible to metabolism at various sites. |

| Excretion | ||

| Route of Excretion | Primarily Renal | Polar compounds are typically cleared by the kidneys. |

| Toxicity | ||

| Ames Mutagenicity | Unlikely | Structural alerts for mutagenicity are not immediately apparent. |

| hERG Blockade | Low to Moderate | Potential for cardiac ion channel interaction needs to be assessed. |

This table is generated based on general principles of ADMET prediction for compounds containing imidazole and sulfonamide functionalities and is not based on specific experimental or computational data for this compound.

Ligand-Target Docking Studies to Predict Binding Modes and Affinities

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. unar.ac.id This method is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. For this compound, docking studies would be instrumental in identifying potential biological targets and understanding the molecular basis of its activity.

Given the structural motifs present in the compound, several classes of enzymes could be considered as potential targets. For instance, the sulfonamide group is a well-known pharmacophore for inhibitors of carbonic anhydrases and cyclooxygenases. mdpi.comresearchgate.netnih.govsemanticscholar.orgnih.gov The imidazole ring can participate in various interactions, including hydrogen bonding and metal coordination, which is a feature of many enzyme inhibitors. nih.govnih.gov

A typical docking study would involve:

Preparation of the Ligand: The 3D structure of this compound would be generated and optimized to its lowest energy conformation.

Selection and Preparation of the Target Protein: A protein of interest (e.g., a specific isoform of carbonic anhydrase) would be selected, and its 3D structure, typically from the Protein Data Bank (PDB), would be prepared by adding hydrogen atoms and removing water molecules.

Docking Simulation: A docking algorithm would be used to place the ligand into the active site of the protein in various possible conformations and orientations.

Scoring and Analysis: The resulting poses would be "scored" based on a function that estimates the binding affinity (e.g., in kcal/mol). The best-scoring poses would then be analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, with the amino acid residues of the active site.

Table 2: Hypothetical Ligand-Target Interactions for this compound with Carbonic Anhydrase II

| Interacting Residue (Carbonic Anhydrase II) | Type of Interaction | Moiety of this compound Involved |

| Zinc ion (in active site) | Coordination | Nitrogen atom of the sulfonamide group |

| Thr199 | Hydrogen Bond | Oxygen atom of the sulfonamide group |

| His94 | Pi-Pi Stacking | Imidazole ring |

| Val121 | Hydrophobic Interaction | Ethane (B1197151) chain |

This table represents a hypothetical binding mode based on the known interactions of other sulfonamide inhibitors with carbonic anhydrase II and is not the result of a specific docking study on this compound.

Structure Activity Relationship Sar Studies of 2 1h Imidazol 1 Yl Ethane 1 Sulfonamide Derivatives

Impact of Substituent Modifications on Biological and Chemical Activities

The biological activity of derivatives based on the imidazole (B134444) and sulfonamide core structures is highly sensitive to the nature and position of various substituents. Modifications are typically made to the aromatic rings of the molecule to modulate properties such as potency and selectivity. nih.gov

Research into novel imidazole and benzimidazole (B57391) sulfonamides has shown that substituents on the aromatic rings significantly affect their antibacterial activities. nih.gov For instance, in a series of 4-substituted benzenesulfonamide (B165840) derivatives linked to an imidazole moiety, the specific group at the 4-position of the phenyl ring dictated the level of antibacterial efficacy. The incorporation of different pharmacophores into a single molecular structure has also been shown to be a successful strategy for enhancing biological activity. nih.gov

In a detailed SAR investigation of sulfonamide-based compounds, it was found that the electronic effects of substituents on an attached phenyl ring had minimal impact on enhancing inhibitory potency. nih.gov However, the study highlighted the importance of hydrophobicity and steric effects. nih.gov Longer alkyl chains, such as n-propyl, n-butyl, or t-butyl groups, on the phenyl ring were found to be critical for improving selectivity for certain biological targets over others. nih.gov

Further studies on tri-aryl imidazole-benzene sulfonamide hybrids as inhibitors of human carbonic anhydrase (hCA) isoforms provided specific data on the impact of various substituents. The nature of the substituent on the benzene (B151609) ring of the imidazole core directly influenced the inhibitory potency (Ki) and selectivity against different hCA isoforms.

| Compound | Substituent (Ar) | hCA I (Ki) | hCA II (Ki) | hCA IX (Ki) | hCA XII (Ki) |

|---|---|---|---|---|---|

| 5b | 4-Fluorophenyl | 8.6 | 9.1 | 0.4 | 2.0 |

| 5d | 4-Chlorophenyl | 7.9 | 8.5 | 0.5 | 3.8 |

| 5e | 4-Bromophenyl | 8.1 | 8.9 | 0.7 | 4.2 |

| 5g | 4-Nitrophenyl | 9.2 | 9.8 | 0.3 | 3.6 |

| 5n | Thiophen-2-yl | 8.9 | 9.5 | 1.3 | 7.1 |

This data illustrates that electron-withdrawing groups like nitro (5g) and fluoro (5b) at the 4-position of the phenyl ring resulted in the most potent inhibition of the tumor-associated hCA IX isoform. nih.gov The findings underscore that even subtle changes to the substituents can lead to significant variations in biological and chemical activity, guiding the development of more effective and selective inhibitors.

Rational Design of Analogs Based on Computational and Experimental Insights

The design of novel analogs of 2-(1H-imidazol-1-yl)ethane-1-sulfonamide is increasingly guided by a combination of computational modeling and experimental validation. This rational design approach leverages an understanding of the target's structure and the molecule's mechanism of action to create derivatives with improved properties. rsc.orgrsc.org

A key strategy involves identifying and incorporating known pharmacophores, which are the essential molecular features responsible for a drug's biological activity. For example, in the design of carbonic anhydrase inhibitors, the sulfonamide moiety is recognized as a crucial structural feature. semanticscholar.org It acts as a zinc-binding group, coordinating with the zinc ion in the enzyme's active site, which is essential for its inhibitory activity. nih.govsemanticscholar.org Therefore, new analogs are rationally designed to retain this core sulfonamide group while modifying other parts of the molecule to enhance binding affinity and selectivity. nih.gov

Computational tools, particularly molecular docking, play a pivotal role in this process. rsc.org Docking simulations are used to predict how newly designed compounds will bind to the active site of a target protein. rsc.orgrsc.org For instance, in the development of vanillyl–imidazolidinyl–sulfamethoxazole derivatives, molecular docking was used to predict the binding affinity of the designed compounds against specific microbial targets, such as penicillin-binding protein 2a. rsc.org The results of these simulations, which identify key interactions like hydrogen bonds and hydrophobic contacts, guide the selection of the most promising candidates for chemical synthesis and biological testing. nih.govrsc.org

Fragment-Based Drug Design (FBDD) is another powerful computational technique used in the rational design of related imidazole derivatives. rsc.org This method involves identifying small molecular fragments that bind to the target and then growing or linking them to create more potent lead compounds. rsc.org This approach was successfully used to design a novel series of imidazole-based compounds as inhibitors of the epidermal growth factor receptor (EGFR). rsc.org These examples demonstrate how a synergistic approach, combining established medicinal chemistry principles with advanced computational methods, facilitates the efficient and rational design of novel therapeutic agents based on the imidazole-sulfonamide scaffold.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Profiling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. scispace.com By analyzing the physicochemical properties, or "descriptors," of molecules, QSAR models can predict the activity of unsynthesized analogs, thereby prioritizing synthetic efforts and guiding the design of more potent compounds. nih.gov

Both 2D and 3D-QSAR studies have been applied to derivatives containing imidazole and sulfonamide moieties. scispace.comderpharmachemica.com These models are built using statistical methods like multiple linear regression (MLR) and partial least squares (PLS). nih.gov The robustness and predictive power of a QSAR model are evaluated using statistical parameters such as the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive r² (pred_r²). scispace.comderpharmachemica.com A predictive QSAR model typically requires a q² > 0.5 and a pred_r² > 0.6. scispace.com

In a QSAR study on 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives, researchers found that descriptors related to molecular shape and hydrophobicity were highly influential for their antiprotozoal activity. derpharmachemica.com The best model developed showed high statistical significance (r² = 0.9740, q² = 0.9588), indicating a strong correlation between the selected descriptors and the observed activity. derpharmachemica.com

Another QSAR study on imidazoles and sulfonamides as antidiabetic agents identified different descriptors as being critical for activity. The model revealed that the descriptor T_N_O_5, which represents the count of nitrogen and oxygen atoms separated by five bonds, had a positive contribution, suggesting that increasing this count could enhance activity. scispace.com Similarly, the descriptor SlogP, a measure of hydrophobicity, also showed a positive correlation, indicating that substituting with more hydrophobic groups could increase antidiabetic activity. scispace.com

| Compound Series | Biological Activity | Key Descriptors Identified | Statistical Quality | Reference |

|---|---|---|---|---|

| 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazoles | Antiprotozoal | chiV1, chi3Cluster, XAHydrophobicArea | r² = 0.9740, q² = 0.9588 | derpharmachemica.com |

| Imidazoles & Aromatic Sulfonamides | Antidiabetic | SlogP, T_N_O_5 | r² = 0.917, q² = 0.880, pred_r² = 0.830 | scispace.com |

| Benzenesulfonamides with 1,3,5-triazine | Cytotoxic | 2D and 3D topological/conformational descriptors | Statistically significant models developed | nih.gov |

These studies demonstrate the utility of QSAR in transforming SAR from a qualitative to a quantitative science. By identifying the key molecular properties that drive biological activity, QSAR models provide a predictive framework for the rational design and optimization of this compound derivatives.

Stereochemical Effects on Activity (if chiral centers are present or introduced)

While the parent compound this compound is achiral, the introduction of substituents can create one or more chiral centers, leading to the existence of stereoisomers (enantiomers or diastereomers). The three-dimensional arrangement of atoms in these isomers can significantly influence their interaction with biological targets, which are themselves chiral. Consequently, stereoisomers of a compound can exhibit different biological activities, potencies, and metabolic profiles.

The importance of stereochemistry is well-documented in azole-based therapeutic agents. researchgate.net In the development of related antifungal agents, such as 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives, researchers have focused on enantioselective synthesis to obtain optically pure (R)- and (S)-stereoisomers. researchgate.net The evaluation of these individual isomers often reveals that one enantiomer is significantly more active than the other. For example, in one study, a specific ester derivative, compound (-)15, was identified as the most potent antifungal agent against several Candida species. researchgate.net

This phenomenon arises because the binding pockets of enzymes and receptors are stereospecific. One enantiomer may fit optimally into the binding site, allowing for key interactions that lead to a biological response, while the other enantiomer may bind less effectively or not at all. Although many chiral drugs were historically marketed as racemic mixtures (a 1:1 mixture of both enantiomers), there is a strong trend in modern drug development to develop and use a single, more active isomer. researchgate.net This approach can lead to drugs with higher potency, improved therapeutic index, and reduced potential for side effects that might be associated with the less active or inactive isomer. Therefore, when designing derivatives of this compound that introduce chirality, it is critical to synthesize and evaluate the individual stereoisomers to fully understand their structure-activity relationships.

Non Biological and Material Science Applications of Imidazole Sulfonamide Scaffolds

Investigation as Corrosion Inhibitors for Metallic Substrates

While numerous studies have demonstrated the efficacy of compounds containing imidazole (B134444), imidazoline, and sulfonamide groups as corrosion inhibitors for metals like steel and copper in acidic media, no specific research articles or data sets pertaining to 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide were identified. The general mechanism for related compounds involves the adsorption of the molecule onto the metal surface, forming a protective barrier.

Adsorption Mechanisms and Surface Interaction Analysis

For related imidazole and sulfonamide derivatives, the protective action is attributed to the presence of heteroatoms (nitrogen, sulfur, oxygen) and π-electrons in the aromatic rings, which serve as active centers for adsorption onto the metallic substrate. The process is often described by models such as the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. These interactions can be a combination of physical adsorption (electrostatic interactions) and chemical adsorption (chemisorption), involving the sharing of electrons between the inhibitor molecule and the vacant d-orbitals of the metal atoms. However, specific thermodynamic and kinetic parameters of adsorption for this compound have not been documented.

Electrochemical Performance Studies

Electrochemical studies, including potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS), are standard methods to evaluate the performance of corrosion inhibitors. For analogous compounds, PDP studies often reveal them to be mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. EIS measurements typically show an increase in charge transfer resistance and a decrease in double-layer capacitance upon addition of the inhibitor, confirming the formation of an insulating protective layer at the metal-solution interface. Specific electrochemical performance data for this compound is not available.

Catalytic Applications in Organic Transformations

The imidazole nucleus is a key component in many N-heterocyclic carbenes (NHCs) and other ligand systems used in catalysis. Metal complexes of related imidazole derivatives, such as 2-(1H-Imidazol-1-yl)ethanol, have been investigated as catalysts for various organic transformations, including cross-coupling and oxidation reactions. The catalytic activity stems from the ability of the imidazole nitrogen to coordinate with a metal center, thereby influencing its electronic properties and reactivity. There is currently no available literature describing the use of this compound or its metal complexes in catalytic applications.

Role in Coordination Chemistry and Metal Complex Formation

The structure of this compound, containing both an imidazole ring and a sulfonamide group, suggests its potential as a versatile ligand for forming coordination complexes with various metal ions. The nucleophilic nitrogen atoms of the imidazole ring are primary sites for metal coordination. Additionally, the nitrogen and oxygen atoms of the sulfonamide group can also participate in chelation, potentially allowing the molecule to act as a bidentate ligand. Studies on similar benzimidazole-sulfonamide ligands show coordination occurring through both the sulfonamidate nitrogen and an imidazole nitrogen, leading to stable metal complexes. Despite this potential, no specific studies detailing the synthesis, characterization, or structural analysis of metal complexes with this compound as a ligand have been found.

Potential in Advanced Materials and Polymer Science

Imidazole derivatives are sometimes incorporated into polymers and metal-organic frameworks (MOFs) to impart specific functionalities. They can contribute to thermal stability, conductivity, or serve as active sites for gas storage or separation. However, a search of the relevant literature did not yield any studies on the incorporation or use of this compound in the development of advanced materials or polymers.

Chemo-sensing and Analytical Methodologies

The sulfonamide functional group is known for its ability to act as a recognition site in chemosensors, interacting with various cations and anions through mechanisms like hydrogen bonding, deprotonation, or complexation. This can lead to a detectable optical or electrochemical signal, such as a change in color or fluorescence. The imidazole moiety can also contribute to metal ion binding. This combination suggests a theoretical potential for this compound to be developed as a chemosensor. Nevertheless, there is no published research demonstrating its application in chemo-sensing or other analytical methodologies.

Challenges, Limitations, and Future Research Directions in 2 1h Imidazol 1 Yl Ethane 1 Sulfonamide Research

Addressing Synthetic Challenges for Broader Derivative Libraries

The generation of a diverse library of derivatives based on the 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide scaffold is a prerequisite for comprehensive structure-activity relationship (SAR) studies. However, the synthesis of such a library presents several challenges. The van Leusen imidazole (B134444) synthesis is one of several methods that could be adapted for creating substituted imidazole rings, but each method comes with its own set of limitations regarding substrate scope and reaction conditions. mdpi.com

Key synthetic hurdles include:

Regioselectivity: Alkylation of the imidazole ring can potentially occur at either of the two nitrogen atoms, requiring careful control of reaction conditions or the use of protecting groups to ensure the desired N-1 substitution pattern of the ethane-1-sulfonamide chain.

Yield Optimization: Multi-step synthetic sequences, which may be required to introduce diversity at various points on the scaffold, often suffer from cumulative yield losses. Efficient and high-yielding reactions are crucial for producing sufficient quantities of compounds for biological screening.

Purification: The polar nature of both the imidazole and sulfonamide groups can complicate the purification of final products and intermediates, often necessitating advanced chromatographic techniques.

Future research must focus on developing robust and scalable synthetic routes. Methodologies like microwave-assisted synthesis could offer a path to more efficient and rapid production of derivatives. researchgate.net

Table 1: Potential Synthetic Strategies and Associated Challenges

| Strategy | Description | Potential Challenges |

| Direct N-Alkylation | Reacting a pre-formed imidazole with a 2-haloethane-1-sulfonamide derivative. | Controlling regioselectivity (N-1 vs. N-3 alkylation), potential for di-alkylation. |

| Ring Formation | Building the imidazole ring onto a pre-existing amine-sulfonamide backbone using methods like the Debus-Radziszewski reaction. nih.gov | Harsh reaction conditions, limited availability of starting materials for diverse substitution. |

| Post-Synthetic Modification | Modifying the imidazole ring of this compound after its initial synthesis. | Limited scope of reactions that are compatible with the sulfonamide group, potential for side reactions. |

Enhancing Selectivity and Potency for Identified Biological Pathways

The sulfonamide and imidazole moieties are present in drugs targeting a vast range of biological pathways, from antimicrobial folate synthesis inhibition to anticancer enzyme inhibition. nih.govnih.gov A primary challenge in developing any new therapeutic agent is achieving high potency against the intended target while maintaining selectivity to avoid off-target effects. For this compound, this requires identifying its primary biological targets and then systematically modifying its structure to optimize interactions.

Future research should involve:

SAR Exploration: Synthesizing derivatives with substituents on the imidazole ring and modifications to the sulfonamide group to probe how these changes affect biological activity. For example, in other series, adding specific substituents to the aromatic rings of sulfonamide inhibitors has been shown to enhance binding affinity and selectivity for targets like carbonic anhydrase. nih.gov

Bioisosteric Replacement: Replacing parts of the molecule with chemical groups that have similar physical or chemical properties (bioisosteres) to improve pharmacokinetic or pharmacodynamic properties. Amides, for instance, are known bioisosteres of sulfonamides. niscpr.res.in

Chiral Resolution: If derivatives are synthesized that contain chiral centers, separating the enantiomers is crucial, as different stereoisomers can have vastly different biological activities and potencies. qub.ac.uk

Development of Advanced Analytical Techniques for Complex Mixtures and Metabolites

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and its derivatives is critical for their development. A significant challenge lies in the detection and characterization of these compounds and their metabolites in complex biological matrices like plasma, urine, and tissue homogenates.

Advanced analytical techniques are essential to overcome these hurdles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for this purpose. nih.gov Research in this area should focus on:

Method Development: Establishing sensitive and specific LC-MS/MS methods for the quantification of the parent compound and its potential metabolites. This involves optimizing chromatographic separation and mass spectrometric parameters, such as precursor and product ions for selected reaction monitoring (SRM). nih.gov

Metabolite Identification: Using high-resolution mass spectrometry (HRMS), such as Fourier transform ion cyclotron resonance (FTICR) mass spectrometers, to elucidate the structures of unknown metabolites. nih.gov The fragmentation patterns of sulfonamides can be complex, sometimes involving rearrangements, which requires careful interpretation. researchgate.net

Online Photoderivatization: Exploring techniques like online photochemistry coupled with MS to aid in the differentiation of isomers that may otherwise be indistinguishable by their mass spectra alone. oup.com

Table 2: Key Mass Spectrometric Fragments for Sulfonamide Analysis

| Fragment Type | Description | Common m/z Values | Reference |

| [MH]+ | Protonated molecule | Varies | researchgate.net |

| Group-Specific Ions | Result from cleavage of the S-N or S-C bond. For many aniline-based sulfonamides, common fragments are observed. | 156, 108, 92 | researchgate.net |

| Compound-Specific Ions | Fragments that retain the unique R-group of the sulfonamide, providing structural specificity. | Varies | researchgate.net |

Exploration of Novel Therapeutic and Non-Therapeutic Applications

The hybrid nature of this compound suggests a broad range of potential applications that are yet to be explored. While the initial focus might be on established therapeutic areas for imidazoles and sulfonamides, future research should not be limited by these precedents.

Potential therapeutic areas for investigation include:

Antimicrobial Agents: Sulfonamides classically act by inhibiting dihydropteroate (B1496061) synthase in bacteria. nih.gov The imidazole moiety is also a core feature of many antifungal and antiprotozoal drugs. researchgate.netclinmedkaz.org Derivatives could be tested against a wide panel of bacterial, fungal, and parasitic pathogens.

Anticancer Agents: Numerous imidazole and sulfonamide derivatives have been investigated as anticancer agents, with mechanisms including the inhibition of carbonic anhydrases, kinases, and tubulin polymerization. nih.govnih.govrsc.org

Anti-inflammatory Agents: Certain imidazole-containing compounds are known to possess anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase (COX). nih.gov

Beyond medicine, non-therapeutic applications could be discovered:

Agrochemicals: Many commercial fungicides and herbicides are based on the imidazole scaffold. wikipedia.org

Coordination Chemistry: The nitrogen atoms in the imidazole ring can coordinate with metal ions, opening up applications in catalysis or as building blocks for metal-organic frameworks. wikipedia.org

Integration of High-Throughput Screening and Computational Design in Drug Discovery

The traditional approach of synthesizing and testing compounds one by one is inefficient. Modern drug discovery relies heavily on the integration of computational methods and high-throughput screening (HTS) to accelerate the process. This represents a major future research direction for this compound.

Key integrated approaches include:

Computational Modeling: Using molecular docking to predict how derivatives of the scaffold might bind to the active sites of various target proteins. rjb.ronih.gov This allows for the rational design of new compounds with improved predicted affinity and selectivity before they are synthesized. mdpi.com Quantitative Structure-Activity Relationship (QSAR) models can also be built to correlate structural features with biological activity. qub.ac.uk

Virtual Screening: Computationally screening large virtual libraries of potential derivatives against a target of interest to prioritize which compounds to synthesize.

High-Throughput Screening (HTS): Physically screening a synthesized library of derivatives against a panel of biological targets to identify "hits"—compounds that show activity in a particular assay. This allows for the rapid profiling of the library's biological activity.

Mechanistic Insights into Broader Biological Pathways Beyond Specific Targets

A significant limitation in early-stage drug discovery is often a narrow focus on a single target or pathway. For this compound, it is crucial to move beyond initial hit identification to a deeper understanding of its mechanism of action. This involves investigating its effects on broader biological systems.

Future mechanistic studies should aim to:

Elucidate Primary Mechanism: For any identified biological activity, determine the precise molecular target and the mechanism of inhibition or activation. For example, if a compound shows antibacterial effects, it is important to confirm whether it acts via the classical sulfonamide pathway (folate synthesis inhibition) or through a different mechanism. quora.com

Identify Off-Target Effects: Use proteomic and transcriptomic approaches to understand how the compound affects the broader cellular landscape. This can help predict potential side effects or identify new therapeutic opportunities (polypharmacology).

Study Biodegradation Pathways: Understand how the compound is broken down by microorganisms in different environments, which is crucial for assessing its environmental impact. researchgate.netnih.gov

Collaborative and Interdisciplinary Research Opportunities

The challenges and research directions outlined above highlight the fact that no single discipline can unlock the full potential of a novel compound like this compound. Progress is contingent upon fostering collaboration among researchers from diverse scientific backgrounds. collaborativedrug.com

Essential interdisciplinary collaborations include:

Medicinal and Synthetic Chemistry: Chemists are needed to design and synthesize new derivatives, while medicinal chemists provide insights into SAR and drug-like properties. stonybrook.edurroij.com

Pharmacology and Biology: Biologists and pharmacologists are required to develop and run biological assays, conduct HTS campaigns, and perform in-depth mechanistic studies to understand how the compounds work in cellular and animal models. ox.ac.uk

Computational Science: Computational chemists and bioinformaticians can perform molecular modeling, analyze large datasets from screening campaigns, and help guide the design-synthesize-test cycle. nih.gov

Data Management: Utilizing platforms designed for collaborative drug discovery can help manage, analyze, and securely share the chemical and biological data generated across different teams and locations, accelerating the research process. innovationfactory.cawikipedia.orgscientific-computing.com

By embracing an integrated, interdisciplinary approach, the scientific community can systematically address the current limitations and fully explore the future research directions for this compound and other promising hybrid molecules. najah.edu

Q & A

Q. What are the standard synthetic protocols for preparing 2-(1H-Imidazol-1-yl)ethane-1-sulfonamide?

The synthesis typically involves nucleophilic substitution between 2-(1H-imidazol-1-yl)ethylamine and sulfonyl chloride derivatives. For example, sulfonamides can be prepared by reacting sulfonyl chlorides with amines in aprotic solvents (e.g., dichloromethane) under basic conditions (e.g., triethylamine) to neutralize HCl byproducts. This method is analogous to procedures used for related sulfonamide derivatives . Purification often involves crystallization from solvent mixtures (e.g., acetic acid/water) .

Q. How is structural characterization of this compound performed?

Key techniques include:

- 1H/13C NMR : To confirm the imidazole ring protons (δ 7.4–7.8 ppm) and sulfonamide NH2 group (δ ~5.0 ppm).

- ESI–MS : For molecular ion verification.

- ATR FT-IR : Sulfonamide S=O stretches (~1350–1150 cm⁻¹) and N-H bends (~1600 cm⁻¹).

- Elemental analysis : To validate purity (>95%) .

Q. What in vitro assays are used to screen its biological activity?

Antifungal activity is commonly assessed via minimum inhibitory concentration (MIC) assays against Candida species. For example, biphenyl ester derivatives of imidazole-based sulfonamides show MIC values as low as 0.5 µg/mL . Antiparasitic activity can be tested against Trypanosoma brucei using sterol biosynthesis inhibition assays, targeting enzymes like CYP51 .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of its pharmacological properties?

- Imidazole substitution : Introducing electron-withdrawing groups (e.g., nitro) at the 4-position enhances antifungal potency by improving target binding .

- Sulfonamide modifications : Replacing the sulfonamide with sulfonyl esters (e.g., biphenyl esters) increases lipophilicity, enhancing membrane penetration .

- Side-chain variations : Ethyl linkers between imidazole and sulfonamide improve conformational flexibility, as seen in related compounds .

Q. How to resolve contradictions in biological activity data across studies?

Discrepancies may arise from:

- Purity issues : Low yields (<60%) during crystallization can introduce impurities; HPLC monitoring (≥95% purity) is critical .

- Assay conditions : Variations in pH or serum content in MIC assays affect solubility. Standardize protocols using CLSI guidelines .

- Structural analogs : Positional isomers (e.g., 1H-imidazole-2-sulfonamide vs. 1H-imidazole-4-sulfonamide) exhibit divergent reactivity and bioactivity .

Q. What strategies improve its stability in biological matrices?

- pH optimization : Stabilize the sulfonamide group by maintaining pH 7.4 in buffer systems to prevent hydrolysis to sulfonic acid .

- Lyophilization : Enhances shelf-life by reducing aqueous degradation.

- Protective groups : Use phthalimido intermediates during synthesis to shield reactive sites until target delivery .

Q. How can computational modeling predict its mechanism of action?

- Docking studies : Model interactions with fungal CYP51 (PDB: 3JUS) to identify binding residues (e.g., His310, Leu321) .

- DFT calculations : Predict electron density distribution to prioritize substituents that enhance target affinity .

- MD simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories to validate binding modes .

Methodological Considerations

- Synthetic reproducibility : Use anhydrous conditions and inert atmospheres to minimize side reactions .

- Analytical validation : Cross-verify NMR assignments with 2D experiments (COSY, HSQC) for complex spectra .

- Biological triaging : Prioritize derivatives with logP 1.5–3.5 for balanced solubility and permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.